Chemical structure and properties of 1,3,3-Trimethylindolin-6-amine
Chemical structure and properties of 1,3,3-Trimethylindolin-6-amine
This guide provides an in-depth technical analysis of 1,3,3-Trimethylindolin-6-amine , a critical heterocyclic intermediate used primarily in the synthesis of functionalized cyanine dyes and increasingly in medicinal chemistry as a privileged scaffold.
Structure, Synthesis, and Applications in Chemical Biology
Executive Summary
1,3,3-Trimethylindolin-6-amine (also referred to as 6-amino-1,3,3-trimethylindoline) is a bicyclic heterocycle functioning as a "lynchpin" intermediate. Unlike its more common 5-amino isomer, the 6-amino variant offers a unique electronic vector for tuning the fluorescence properties of polymethine dyes (cyanines) and serves as a sterically distinct handle for bioconjugation. Its core structure—a fused benzene and nitrogen-containing pyrroline ring—provides a rigid scaffold essential for minimizing non-radiative decay in fluorophores and maximizing binding affinity in kinase inhibitors.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers[5]
-
IUPAC Name: 1,3,3-trimethyl-2,3-dihydro-1H-indol-6-amine
-
Common Names: 6-Amino-1,3,3-trimethylindoline; 6-Amino-Fischer's Base (reduced form)
-
Molecular Formula:
-
Molecular Weight: 176.26 g/mol
-
Core Scaffold: Indoline (2,3-dihydro-1H-indole)
Structural Architecture
The molecule consists of a benzene ring fused to a five-membered nitrogen-containing ring.
-
Gem-dimethyl group (C3): Two methyl groups at position 3 prevent aromatization to the indole, locking the heterocycle in the indoline/indolenine oxidation state. This is crucial for maintaining the reactivity of the C2 position for dye synthesis.
-
N-Methyl group (N1): Ensures solubility and prevents N-deprotonation, fixing the nitrogen lone pair availability.
-
Amino group (C6): Located meta to the indoline nitrogen. This position is electronically distinct from the para (C5) position. While C5 substituents strongly conjugate with the indoline nitrogen (affecting absorption maxima), C6 substituents exert influence primarily through inductive effects and weak resonance, often resulting in dyes with higher quantum yields and distinct solvatochromic behaviors.
Synthesis & Manufacturing
The synthesis of the 6-isomer requires specific regiochemical control, as direct nitration of the indoline core typically favors the 5-position.
Primary Route: Fischer Indole Synthesis (Regioselective)
The most robust route circumvents the directing group issues of the indoline ring by establishing the substitution pattern before cyclization.
Protocol Overview:
-
Hydrazone Formation: Reaction of 3-nitrophenylhydrazine with 3-methyl-2-butanone (isopropyl methyl ketone).
-
Cyclization: Acid-catalyzed Fischer indolization.[1][2]
-
Expert Insight: Cyclization of the meta-substituted hydrazine yields two regioisomers: the 4-nitro and 6-nitro indolenines. The 6-nitro isomer is sterically less congested and typically the major product, but chromatographic separation is required.
-
-
Methylation: Alkylation of the indolenine nitrogen (if not using N-methyl hydrazine) using methyl iodide or dimethyl sulfate.
-
Reduction: Catalytic hydrogenation (
, Pd/C) or chemical reduction (Sn/HCl) of the nitro group to the amine.
Graphical Synthesis Workflow
Caption: Regioselective synthesis pathway via Fischer Indolization targeting the 6-amino isomer.
Physicochemical Properties[1][2][8][9][10][11][12]
| Property | Value / Description | Note |
| Physical State | Viscous oil or low-melting solid | Tends to darken upon air exposure (oxidation). |
| Solubility | Soluble in DCM, MeOH, DMSO, Ethyl Acetate | Poorly soluble in water at neutral pH. |
| pKa (Conjugate Acid) | ~4.5 - 5.5 (Aniline-like) | Less basic than aliphatic amines; suitable for selective acylation. |
| UV-Vis Absorption | Characteristic indoline absorption; lacks the visible color of the cyanine product. | |
| Stability | Air-sensitive (Amine oxidation) | Store under Argon at -20°C. |
Reactivity & Functionalization[9][10]
The "Lynchpin" Reactivity
The molecule possesses two orthogonal reactive centers:
-
C6-Amine (Nucleophile): Available for amide coupling, isothiocyanate formation, or click chemistry handles. This allows the final dye to be bioconjugated.
-
C2-Methyl/Methylene (Electrophile/Nucleophile): In the oxidized indolenine or indolium form, the C2-methyl group is highly acidic (
). Deprotonation generates the "Fischer's Base" (enamine), which attacks electrophiles (like Vilsmeier-Haack reagents) to form the polymethine bridge of cyanine dyes.
Application in Cyanine Dye Synthesis
To create a functionalized Cy5 dye:
-
Quaternization: The 1,3,3-trimethylindolin-6-amine is reacted with an alkyl halide (e.g., 4-iodobutyric acid) to form the quaternary ammonium salt.
-
Condensation: This salt is condensed with a malonaldehyde dianil derivative (the polymethine linker).
-
Result: A symmetric or asymmetric cyanine dye with a pendant amino group on the aromatic ring, ready for activation (e.g., as an NHS ester).
Experimental Protocols
Protocol 1: Reduction of 6-Nitro-1,3,3-trimethylindoline
-
Reagents: 6-Nitro-1,3,3-trimethylindoline (1.0 eq), 10% Pd/C (10 wt%), Methanol (0.1 M concentration), Hydrogen gas (balloon).
-
Procedure:
-
Dissolve the nitro compound in anhydrous methanol in a round-bottom flask.
-
Carefully add the Pd/C catalyst under an inert atmosphere (Argon). Caution: Dry Pd/C is pyrophoric.
-
Purge the flask with
gas and stir vigorously at Room Temperature (RT) for 4–6 hours. -
Monitor reaction via TLC (DCM/MeOH 95:5). The amine spot will be more polar and stain with ninhydrin.
-
Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate in vacuo to yield the amine as a pale yellow oil. Use immediately or store frozen.
-
Protocol 2: Conversion to 6-Isothiocyanato Derivative (Labeling Reagent)
-
Reagents: 1,3,3-Trimethylindolin-6-amine, Thiophosgene (
), Sodium Bicarbonate, DCM/Water biphasic system. -
Procedure:
-
Dissolve the amine in DCM. Add an equal volume of saturated aqueous
. -
Cool to 0°C. Add thiophosgene (1.1 eq) dropwise with vigorous stirring.
-
Stir for 1 hour. The organic layer will contain the isothiocyanate.
-
Separate, dry over
, and concentrate. -
Application: This -NCS group reacts specifically with lysine residues on antibodies.
-
Safety & Stability (MSDS Highlights)
-
Hazards: Irritant to eyes, skin, and respiratory system. Toxic if swallowed.
-
Handling: The amine is prone to oxidation. Solutions should be degassed.
-
Storage: Keep in amber vials, under inert gas, at -20°C.
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended), and acid anhydrides.
References
-
Fischer Indole Synthesis Mechanism: Robinson, B.[2][3][4] "The Fischer Indole Synthesis."[5][1][2][3][4] Chemical Reviews, 1963, 63(4), 373–401. Link
-
Cyanine Dye Chemistry: Mishra, A. et al. "Cyanines during the 1990s: A Review." Chemical Reviews, 2000, 100(5), 1973–2012. Link
-
Regioselectivity in Indole Synthesis: Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993, 25(6), 607-632. Link
-
Synthesis of Nitro-Indolenines: Sajjadifar, S. et al. "New 3H-Indole Synthesis by Fischer’s Method."[6] Molecules, 2010, 15, 2491-2498.[6] Link
-
Bioconjugation Techniques: Hermanson, G. T. Bioconjugate Techniques, 3rd Edition, Academic Press, 2013. Link
